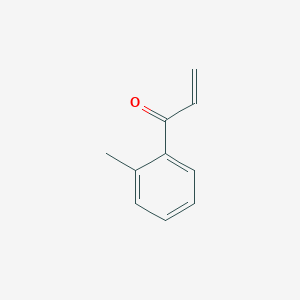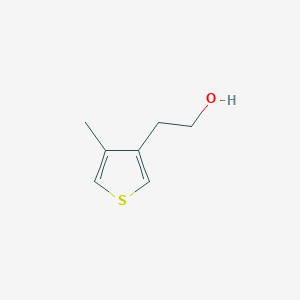![molecular formula C11H19Cl2N3O B13618410 Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride](/img/structure/B13618410.png)
Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a pyridine ring, and a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride typically involves a multi-step process. One common method includes the reaction of 2-(morpholin-4-yl)pyridine with methylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a corresponding N-oxide, while reduction may yield a fully saturated amine .
Applications De Recherche Scientifique
Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(morpholin-4-yl)(pyridin-3-yl)methyl]hydrazinecarboxamide
- N-(pyridin-4-yl)pyridin-4-amine
- 2-Pyridinamine,5-methyl-N-4-piperidinyl-,dihydrobromide .
Uniqueness
Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various targets, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C11H19Cl2N3O |
|---|---|
Poids moléculaire |
280.19 g/mol |
Nom IUPAC |
N-methyl-1-(2-morpholin-4-ylpyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-12-9-10-3-2-4-13-11(10)14-5-7-15-8-6-14;;/h2-4,12H,5-9H2,1H3;2*1H |
Clé InChI |
OEQFBTSNNWKCGR-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(N=CC=C1)N2CCOCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B13618377.png)


![6-Amino-2-methylbenzo[d]thiazol-5-ol](/img/structure/B13618394.png)
![2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13618396.png)

